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Compound of Interest

Compound Name: Tolamolol

Cat. No.: B1194477

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a beta-adrenergic receptor antagonist with the IUPAC name 4-(2-{[2-Hydroxy-3-
(3-methylphenoxy)propyllJamino}ethoxy)benzamide.[1][2] This technical guide provides a
comprehensive overview of the synthesis pathway and detailed chemical properties of
Tolamolol, intended to serve as a valuable resource for researchers and professionals in the
field of drug development and medicinal chemistry. This document outlines the synthetic route,
experimental protocols for its preparation and analysis, and a tabulated summary of its
physicochemical and spectral properties.

Chemical Properties

Tolamolol is a racemic mixture with the chemical formula C19H24N204 and a molar mass of
344.411 g-mol~1.[1][3] A summary of its key chemical and physical properties is presented in
the table below. While experimental data for some properties are limited in publicly accessible
literature, predicted values from reliable computational models are included to provide a
comprehensive profile.
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Property

Value

Source

Molecular Formula

C19H24N204

Molar Mass 344.411 g/mol
4-(2-{[2-Hydroxy-3-(3-

IUPAC Name methylphenoxy)propyllamino}e
thoxy)benzamide

CAS Number 38103-61-6

Physical Description

Solid (presumed)

General Knowledge

Melting Point Data not available
N ) 595.2 °C at 760 mmHg
Boiling Point )
(Predicted)
Solubility Data not available
pKa 7.90 (Uncertain, Predicted)

logP (Octanol-Water)

1.8 (Predicted, XlogP)

Density

1.189 g/cm3 (Predicted)

Synthesis Pathway

The synthesis of Tolamolol, as with many other aryloxypropanolamine beta-blockers, can be

conceptualized as a multi-step process. A plausible and commonly employed synthetic strategy

involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of

the amine side chain.

A key publication by Augstein, Cox, Ham, Leeming, and Snarey in the Journal of Medicinal
Chemistry (1973, Vol. 16, No. 11, pp. 1245-1251) describes the synthesis of a series of related
compounds and provides the foundational methodology for preparing Tolamolol. The general

pathway can be depicted as follows:
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Caption: General synthetic pathway for Tolamolol.

Experimental Protocols
Synthesis of Tolamolol (Representative Protocol)

The following protocol is a representative procedure based on established methods for the
synthesis of aryloxypropanolamine beta-blockers.

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzamide

e To a solution of 4-hydroxybenzamide in a suitable solvent (e.g., ethanol), add a molar
equivalent of a base such as sodium ethoxide.

o Add 2-bromoethanol and heat the mixture to reflux for several hours.
» Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
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» Purify the resulting crude product by recrystallization or column chromatography to yield 4-
(2-hydroxyethoxy)benzamide.

Step 2: Synthesis of 4-(2-aminoethoxy)benzamide

e The hydroxyl group of 4-(2-hydroxyethoxy)benzamide is converted to a leaving group, for
instance, by reaction with thionyl chloride to form the corresponding chloride.

e The resulting chloro-intermediate is then reacted with an excess of ammonia in a sealed
vessel under pressure to yield 4-(2-aminoethoxy)benzamide.

o Purify the product by an appropriate method.

Step 3: Synthesis of m-Cresol Glycidyl Ether

o Dissolve m-cresol in a suitable solvent and add a base (e.g., sodium hydroxide).

e Add epichlorohydrin and stir the mixture at an elevated temperature.

o After the reaction is complete, the product, m-cresol glycidyl ether, is isolated and purified.

Step 4: Final Condensation to Yield Tolamolol

React 4-(2-aminoethoxy)benzamide with m-cresol glycidyl ether in a suitable solvent such as
ethanol.

o Heat the reaction mixture to reflux for several hours.
e Monitor the progress of the reaction by TLC.
e Upon completion, cool the reaction mixture and remove the solvent.

e The crude Tolamolol is then purified by column chromatography or recrystallization.

Analytical Method: High-Performance Liquid
Chromatography (HPLC) (Representative Protocol)
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While a specific validated HPLC method for Tolamolol was not found in the reviewed literature,
a general reverse-phase HPLC method, similar to those used for other beta-blockers, can be
employed for its analysis.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 yum particle size).

» Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to
achieve good separation.

e Flow Rate: Typically 1.0 mL/min.

» Detection: UV detection at a wavelength determined by the UV spectrum of Tolamolol (likely
around 230-280 nm).

* Injection Volume: 10-20 pL.

e Quantification: An external or internal standard method can be used for quantification.
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Caption: General workflow for HPLC analysis of Tolamolol.

Spectral Data

Detailed experimental spectral data for Tolamolol is not widely available. However,
characteristic spectral features can be predicted based on its chemical structure.

e 1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of
the two benzene rings, the methyl group on the tolyloxy moiety, and the aliphatic protons of
the propanolamine and ethoxy side chains.
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e 13C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic
carbons of the side chains, and the carbonyl carbon of the amide group.

» IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H
stretching of the secondary amine and hydroxyl groups, C-H stretching of the aromatic and
aliphatic moieties, C=0 stretching of the amide, and C-O stretching of the ether linkages.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak and
fragmentation patterns characteristic of the loss of side chains and other functional groups.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical
properties of Tolamolol. While a detailed, experimentally verified synthesis protocol and
comprehensive experimental data for all physicochemical properties are not fully available in
the public domain, the information presented herein, based on established chemical principles
and data from related compounds, offers a robust starting point for researchers. Further
investigation into the cited primary literature and dedicated experimental work are
recommended for those pursuing in-depth studies or development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

